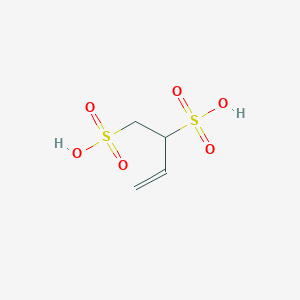
But-3-ene-1,2-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-3-ene-1,2-disulfonic acid is an organic compound characterized by the presence of two sulfonic acid groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-3-ene-1,2-disulfonic acid typically involves the sulfonation of butene derivatives. One common method is the reaction of but-3-ene-1,2-diol with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-sulfonation and to ensure the selective formation of the disulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
But-3-ene-1,2-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid groups under mild conditions
Major Products Formed
The major products formed from these reactions include sulfonate salts, sulfonamides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
But-3-ene-1,2-disulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of but-3-ene-1,2-disulfonic acid involves its interaction with various molecular targets. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions with proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect enzymatic activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic acid: This compound also contains disulfonic acid groups and is used as a modulator of protein liquid-liquid phase separation.
Sodium sulfinates: These compounds are versatile building blocks for the synthesis of various organosulfur compounds.
Uniqueness
But-3-ene-1,2-disulfonic acid is unique due to its specific structure, which allows for selective reactions and interactions with other molecules. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
62381-69-5 |
|---|---|
Molecular Formula |
C4H8O6S2 |
Molecular Weight |
216.2 g/mol |
IUPAC Name |
but-3-ene-1,2-disulfonic acid |
InChI |
InChI=1S/C4H8O6S2/c1-2-4(12(8,9)10)3-11(5,6)7/h2,4H,1,3H2,(H,5,6,7)(H,8,9,10) |
InChI Key |
PXGSCXAFKABBFG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CS(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















